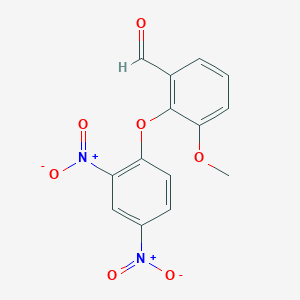

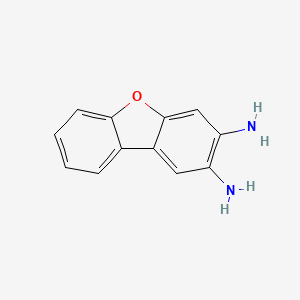

Dibenzofuran-2,3-diamine

Overview

Description

Dibenzofuran is an organic compound with the formula C12H8O. It is an aromatic compound that has two benzene rings fused to a central furan ring . All the carbon atoms in the dibenzofuran molecule are sp2 hybridized .

Synthesis Analysis

The synthesis of dibenzofurans has been a subject of interest in recent years . The process often starts with the creation of the C-O bond of the furan ring . This is followed by the formation of dibenzofurans by cyclizing diarylether derivatives . The last part of the synthesis involves the construction of dibenzofurans from benzofuran or phenol derivatives .

Molecular Structure Analysis

The molecular structure of dibenzofuran consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) fused with two benzene rings . The dibenzofuran molecule is thermally robust with a convenient liquid range .

Chemical Reactions Analysis

Dibenzofuran undergoes various chemical reactions. For instance, it can form combustible dust concentrations in air . It also undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .

Physical And Chemical Properties Analysis

Dibenzofuran is a thermally robust compound with a convenient liquid range . It has a low toxicity, which is exploited in its use as a heat transfer agent . The enthalpy of fusion of dibenzofuran is 19.4 ± 1.0 kJ/mol at the temperature of fusion, 355.52 ± 0.02 K .

Scientific Research Applications

- Researchers have explored Dibenzo[b,d]furan-2,3-diamine (DBF-DBN) and its derivatives as components in OLEDs. These compounds serve as narrowband pure-green multiresonance (MR) emitters. The rigid and symmetric molecular structure, facilitated by dibenzo[b,d]furan and dibenzo[b,d]thiophene linkages, extends π-conjugation length and suppresses vibrational relaxation. As a result, DBF-DBN and DBT-DBN exhibit ultrapure green emission, meeting BT.2020 green standards .

- Novel hole blocking materials based on dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been designed. These HBMs enhance the efficiency and longevity of blue phosphorescent organic light-emitting diodes (PhOLEDs). Thermal, optical, and electrochemical analyses support their effectiveness .

- Anthracene-dibenzo[b,d]furan-based electron transport hosts have been investigated. Computational studies and carrier transport analysis demonstrate their good electron-transporting properties. These hosts were utilized for multiple resonance emitters in blue OLEDs .

Organic Light-Emitting Diodes (OLEDs) and Multiresonance Emitters

Hole Blocking Materials (HBMs) for Blue Phosphorescent OLEDs

Electron Transport Hosts for OLEDs

Mechanism of Action

Target of Action

Dibenzo[b,d]furan-2,3-diamine, also known as Dibenzofuran-2,3-diamine, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that dibenzofuran, a related compound, undergoes electrophilic reactions, such as halogenation and friedel-crafts reactions . It’s plausible that Dibenzo[b,d]furan-2,3-diamine may interact with its targets in a similar manner, but further studies are needed to confirm this.

Biochemical Pathways

It’s known that dibenzofuran and its derivatives can undergo various transformations, including di lithiation . This suggests that Dibenzo[b,d]furan-2,3-diamine might interact with similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

The compound is a solid at room temperature , which could influence its bioavailability

Result of Action

Related compounds have been used as dopants in oled devices, exhibiting excellent device lifetime . This suggests that Dibenzo[b,d]furan-2,3-diamine might have similar effects, but more research is needed to confirm this.

Action Environment

The action of Dibenzo[b,d]furan-2,3-diamine can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored in a refrigerator Moreover, its efficacy could be influenced by the presence of other compounds or specific conditions in the environment

Safety and Hazards

Future Directions

properties

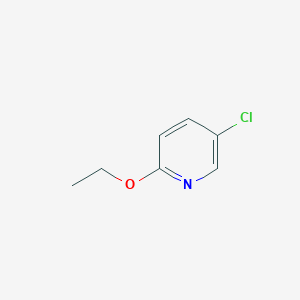

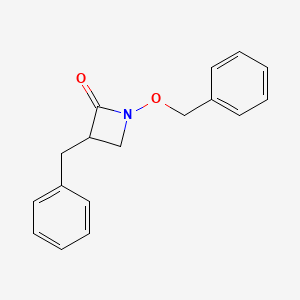

IUPAC Name |

dibenzofuran-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMZZCSGLBNFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.